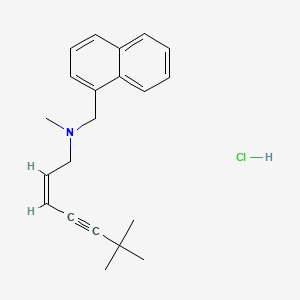

cis-Terbinafine Hydrochloride

Vue d'ensemble

Description

cis-Terbinafine Hydrochloride is an impurity in the production of Terbinafine hydrochloride . It is also known as Terbinafine Hydrochloride Impurity B . The molecular formula is C21H26ClN and the molecular weight is 327.89 .

Synthesis Analysis

The synthesis of Terbinafine hydrochloride involves a reaction with propenal and THF at room temperature for 3-5 hours . The reaction solution is then cooled and the pH value is adjusted to 5-6 .

Molecular Structure Analysis

The molecular structure of cis-Terbinafine Hydrochloride is represented by the formula C21H26ClN . The InChI representation is InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; .

Chemical Reactions Analysis

Terbinafine hydrochloride is characterized by solid-state techniques including differential scanning calorimetry, thermogravimetry, X-ray powder diffraction, optical and electron microscopies, Fourier transform infrared, Raman and solid-state nuclear magnetic resonance spectroscopies .

Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white or almost white powder . It is very slightly or slightly soluble in water, freely soluble in anhydrous ethanol and in methanol, slightly soluble in acetone .

Applications De Recherche Scientifique

Treatment of Dermatophyte Infections

Terbinafine Hydrochloride is primarily used in the treatment of dermatophyte infections of nails, jock itch, ringworm, athlete’s foot, and pityriasis versicolor . It works by inhibiting squalene epoxidase, thereby hindering the synthesis of ergosterol, a key component of the fungal cell wall .

Transdermal Delivery for Mycoses Treatment

A recent study proposed a versatile vesicular delivery of terbinafine hydrochloride through the dermal route in a biocompatible platform consisting of glycerine, phospholipids, and cholesterol for the treatment of mycoses . The glycerosomes of terbinafine hydrochloride were formulated by thin film hydration technique .

Formulation of Glycerosomes

The glycerosomes of terbinafine hydrochloride were formulated by thin film hydration technique using central composite design to explore the composition effects on the formation of nanosized stable glycerosomes and drug loading . The optimized formulation was evaluated for deformability, antifungal activity, compatibility by FTIR, surface morphology, in vitro and ex vivo drug diffusion, skin irritation, histopathology, and cytotoxicity studies on HaCaT cell lines .

pH-responsive Nanogels for Superficial Fungal Infections

A study investigated pH-responsive Terbinafine HCL (TBH)-loaded nanogels as a new approach to treating superficial fungal infections . Acrylic acid (AA) is a synthetic monomer that was crosslinked with a natural polymer (gelatin) using a free radical polymerization technique to fabricate gelatin-g-poly-(acrylic acid) nanogels .

Topical Delivery using Nanogels

The optimized nanogels were incorporated into 1% HPMC gel and then evaluated in comparison with Lamisil cream 1% for TBH stratum corneum retention, skin irritation, and in vitro and in vivo antifungal activity studies . The study concluded that Gelatin-g-poly-(acrylic acid) nanogels carrying poorly soluble TBH can be a promising approach for treating superficial fungal infections .

Microemulgel Formulation

Another experiment aimed to prepare a microemulgel containing terbinafine HCL API and evaluate its tests . The API is terbinafine HCL and other polymers like tween 20, span80 surfactants are used and other liquid paraffin, water used . This study shows that microemulgel prepared and good release study both batches show good results .

Mécanisme D'action

- Role : It inhibits a key enzyme called squalene epoxidase (also known as squalene monooxygenase ), which is involved in sterol biosynthesis in fungi. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .

Target of Action

Mode of Action

Safety and Hazards

Terbinafine hydrochloride is generally well-tolerated . The most frequent drug-related adverse events are mild-to-moderate gastrointestinal disturbances . Changes in liver or renal biochemical tests were not considered clinically relevant . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms . The treatment of tinea capitis is an additional non-FDA use of terbinafine . Although there are no proposed USA guidelines, terbinafine has been recommended by the British Association of Dermatologists as a first-line treatment .

Propriétés

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-UYTGOYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Terbinafine Hydrochloride | |

CAS RN |

176168-78-8 | |

| Record name | Terbinafine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

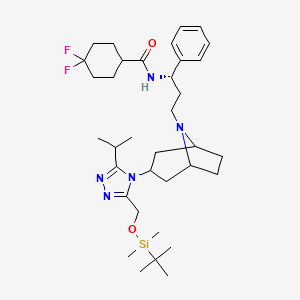

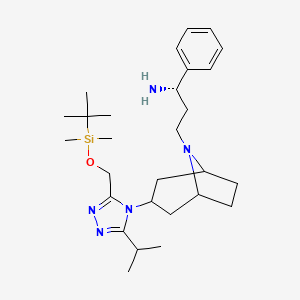

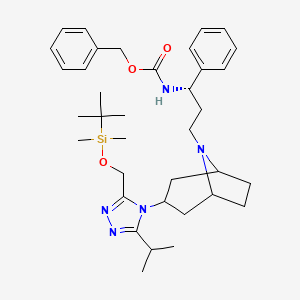

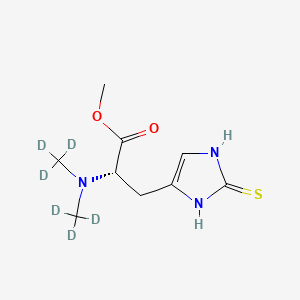

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)